5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid
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Description
5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid is a chemical compound with the CAS Number: 199803-46-8 . It has a molecular weight of 309.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClF3NO3/c13-8-5-4-7 (12 (14,15)16)6-9 (8)17-10 (18)2-1-3-11 (19)20/h4-6H,1-3H2, (H,17,18) (H,19,20) . This code provides a detailed description of the molecule’s structure, including the positions of the chloro, trifluoromethyl, and amino groups.Physical and Chemical Properties Analysis
This compound has a molecular weight of 309.67 . More specific physical and chemical properties such as melting point or solubility were not found in the retrieved data.Scientific Research Applications
Synthetic Scheme for Isotopomers
A synthetic scheme to prepare any isotopomer of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, was developed. This method can be applied to similar compounds for isotopic labeling, facilitating studies in photosynthesis, oxygen transport, and electron transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Synthesis of Fluorinated Amino Acids
A stereoselective synthesis of fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, from 4,4,4-trifluoro-3-methylbutanoic acid was achieved. These amino acids are valuable for their potential biological activities and could be related to the study of 5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid in terms of exploring the effects of fluorination on biological molecules (Pigza, Quach, & Molinski, 2009).
Role of Chlorogenic Acid in Metabolic Regulation
Chlorogenic acid, a phenolic compound, plays significant therapeutic roles including antioxidant, anti-inflammatory, and metabolic regulation activities. Studies on chlorogenic acid can provide insights into the pharmacological potential of structurally related compounds, including the modulation of lipid and glucose metabolism (Naveed et al., 2018).
Development of IR-Detectable Metal–Carbonyl Tracers
W(CO)5 complexes of similar structured compounds were synthesized for the development of IR-detectable metal–carbonyl tracers. This research application demonstrates the potential of this compound in analytical chemistry for labeling and detection purposes (Kowalski et al., 2009).
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO3/c13-8-5-4-7(12(14,15)16)6-9(8)17-10(18)2-1-3-11(19)20/h4-6H,1-3H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAMUHJMDCFJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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